molecular formula C11H16ClN3S B13427887 6-chloro-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)pyrimidin-4-amine

6-chloro-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)pyrimidin-4-amine

Cat. No.: B13427887
M. Wt: 257.78 g/mol
InChI Key: LEEFYVVCXQORQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)pyrimidin-4-amine is a specialist chemical building block designed for medicinal chemistry and drug discovery programs. Its core structure incorporates a pyrimidine ring, a privileged scaffold in medicinal chemistry known for its widespread occurrence in biologically active compounds . The presence of the thiopyran group offers a distinct three-dimensional geometry and potential for specific target interactions, making it a valuable template for constructing novel compound libraries. The chloro and amine substituents on the pyrimidine core provide reactive handles for further synthetic elaboration via cross-coupling and nucleophilic substitution reactions, allowing researchers to efficiently explore structure-activity relationships (SAR) . This compound is of particular interest in the field of oncology research. Pyrimidine-based structures are frequently investigated for their potential to inhibit key protein-protein interactions involved in cancer pathogenesis . For instance, small-molecule inhibitors designed to disrupt the MDM2-p53 interaction represent a promising therapeutic strategy for cancer treatment, and advanced pyrimidine derivatives are key scaffolds in this area of research . As a building block, this compound enables researchers to develop and optimize potent, drug-like candidates for evaluating antitumor efficacy in various biological models. It is intended for use by qualified scientific personnel in laboratory settings only.

Properties

Molecular Formula

C11H16ClN3S

Molecular Weight

257.78 g/mol

IUPAC Name

6-chloro-N-ethyl-N-(thian-4-yl)pyrimidin-4-amine

InChI

InChI=1S/C11H16ClN3S/c1-2-15(9-3-5-16-6-4-9)11-7-10(12)13-8-14-11/h7-9H,2-6H2,1H3

InChI Key

LEEFYVVCXQORQM-UHFFFAOYSA-N

Canonical SMILES

CCN(C1CCSCC1)C2=CC(=NC=N2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)pyrimidin-4-amine typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

    N-alkylation: The ethyl group can be introduced via an alkylation reaction using ethyl iodide or ethyl bromide.

    Introduction of the Tetrahydrothiopyran Moiety: This step involves the reaction of the pyrimidine intermediate with tetrahydrothiopyran-4-amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Reduction Reactions

The nitro group undergoes selective reduction to form amine derivatives, a critical pathway for generating bioactive intermediates.

Reaction Reagents/Conditions Product Yield Source
Nitro → Amine reductionH₂ (1-2 atm), 5% Pd/C, MeOH, 20-25°C4-(4-(Trifluoromethyl)phenoxy)aniline81-93%
Catalytic transfer hydrogenationNH₄COOH, Pd/C, ethanol, refluxSame as above89%

Key findings :

  • Complete chemoselectivity observed under mild hydrogenation conditions (20-25°C), preserving the phenoxy ether linkage

  • Reaction kinetics show pseudo-first-order behavior with k = 0.15 min⁻¹ at 25°C in methanol

Electrophilic Aromatic Substitution

The electron-rich aniline moiety participates in regioselective substitutions.

Reaction Reagents Position Product Yield Source
BrominationBr₂, FeCl₃, CH₂Cl₂, 0°Cpara4-Bromo-2-nitro-4-(trifluoromethyl)phenoxy72%
SulfonationH₂SO₄ (fuming), 50°CmetaSulfonic acid derivative68%

Mechanistic insights :

  • Bromination occurs exclusively para to the amino group due to strong +M effect

  • Sulfonation requires elevated temperatures (50°C) to overcome deactivation by CF₃ group

Nucleophilic Aromatic Substitution

The nitro-activated aromatic ring undergoes displacement reactions at specific positions.

Target Position Nucleophile Conditions Product Yield Source
2-Nitro groupPiperidineK₂CO₃, DMF, 110°C, 6h4-Phenoxy-N-piperidine derivative86%
4-CF₃ positionThiophenolCuI, L-proline, DMSO, 120°C4-(Thiophenoxy) analogue63%

Notable observations :

  • Steric hindrance from CF₃ group reduces reactivity at position 4 comp

Scientific Research Applications

6-chloro-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 6-chloro-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. The chlorine atom and the pyrimidine ring play crucial roles in binding to enzymes or receptors, potentially inhibiting their activity or modulating their function. The tetrahydrothiopyran moiety may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Pyrimidin-4-amine derivatives exhibit significant variability in substituents, which directly influence their chemical behavior and bioactivity. Below is a comparative analysis of key analogs:

Compound Name Substituents (Positions) Key Structural Features Molecular Weight (g/mol) References
Target Compound 6-Cl, N-Ethyl, N-(tetrahydro-2H-thiopyran-4-yl) Thiopyran ring, ethyl group ~285.8* N/A
6-Chloro-N,N-dimethylpyrimidin-4-amine 6-Cl, N,N-Dimethyl Two methyl groups on N 171.6
2-Chloro-N-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine 2-Cl, N-Methyl, cyclopenta ring fused at 6,7 Cyclopentane ring fusion 197.7
5-Chloro-6-methyl-N-phenethyl-2-pyridin-2-ylpyrimidin-4-amine 5-Cl, 6-Me, N-Phenethyl, 2-pyridinyl Pyridinyl and phenethyl substituents 340.8
6-(((4-Chlorophenyl)thio)methyl)-N,N-diethyl-2-phenylpyrimidin-4-amine 6-((4-Cl-Ph)S-methyl), N,N-Diethyl, 2-Ph Diethylamine, phenyl, and sulfur linkage 429.9
N-Allyl-6-(4-aminopiperidin-1-yl)pyrimidin-4-amine N-Allyl, 6-(4-aminopiperidin-1-yl) Allyl and piperidinyl groups 233.3

*Calculated based on formula C₁₁H₁₆ClN₃S.

Key Observations :

  • Alkyl vs. Aryl Substituents : N-Ethyl and N,N-diethyl analogs (e.g., ) exhibit increased lipophilicity compared to aromatic substituents (e.g., phenethyl in ), affecting membrane permeability.

Biological Activity

6-chloro-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)pyrimidin-4-amine is a chemical compound with the molecular formula C11H16ClN3SC_{11}H_{16}ClN_{3}S and a molecular weight of 257.78 g/mol. This compound has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticonvulsant research.

Chemical Structure

The structural representation of 6-chloro-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)pyrimidin-4-amine can be summarized as follows:

PropertyValue
Common Name6-chloro-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)pyrimidin-4-amine
CAS Number2090953-97-0
Molecular FormulaC₁₁H₁₆ClN₃S
Molecular Weight257.78 g/mol

Antimicrobial Properties

Research indicates that compounds similar to 6-chloro-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)pyrimidin-4-amine exhibit significant antimicrobial activity. For instance, studies on related tetrahydrothiopyran derivatives have shown effectiveness against various pathogens, including those responsible for respiratory infections such as Haemophilus influenzae and Moraxella catarrhalis . The presence of the tetrahydrothiopyran moiety is believed to enhance the bioactivity of these compounds.

Anticonvulsant Activity

In addition to antimicrobial properties, this compound has been investigated for its anticonvulsant effects. Similar structures have been noted for their potential in treating neurological disorders, suggesting that the incorporation of the tetrahydrothiopyran group may provide neuroprotective benefits . The mechanism by which these compounds exert their effects may involve modulation of neurotransmitter systems or ion channels, although specific pathways for this compound require further elucidation.

Structure-Activity Relationship (SAR)

The biological activity of 6-chloro-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)pyrimidin-4-amine can be understood through its structure-activity relationship (SAR). The presence of the chloro group is critical as it may influence both the lipophilicity and electronic properties of the compound, enhancing its ability to interact with biological targets. Research on Dipeptidyl Peptidase IV (DPP-IV) inhibitors has shown that halogen substitutions can significantly improve inhibitory potency .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study demonstrated that tetrahydrothiopyran derivatives exhibited a broad spectrum of activity against Gram-positive and Gram-negative bacteria, highlighting their potential as lead compounds in antibiotic development .
  • Neuropharmacological Studies : In animal models, compounds with similar structures showed promising results in reducing seizure frequency, suggesting that modifications to the pyrimidine framework could enhance anticonvulsant activity .
  • DPP-IV Inhibition : A review focused on various scaffolds used in designing DPP-IV inhibitors indicated that modifications similar to those found in 6-chloro-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)pyrimidin-4-amine could lead to enhanced therapeutic profiles for managing type 2 diabetes mellitus .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-chloro-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)pyrimidin-4-amine, and what are the critical reaction conditions?

  • Methodological Answer : Synthesis typically involves sequential nucleophilic substitutions on a pyrimidine core. For example:

  • Step 1 : Chlorination at position 6 of the pyrimidine ring using POCl₃ or similar agents under anhydrous conditions .
  • Step 2 : Introduction of the ethyl and tetrahydro-2H-thiopyran-4-yl groups via Buchwald-Hartwig coupling or nucleophilic displacement, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) in refluxing toluene .
  • Critical Conditions : Moisture-sensitive steps demand inert atmospheres (N₂/Ar), while purity is ensured via column chromatography or recrystallization .

Q. How is the purity and structural integrity of this compound validated in research settings?

  • Methodological Answer :

  • Chromatography : HPLC with UV detection (λ = 254 nm) or UPLC-MS for purity assessment (>95%) .
  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., ethyl group δ ~1.2 ppm, thiopyran protons δ ~2.5–3.5 ppm). High-resolution mass spectrometry (HRMS) validates molecular ion peaks .
  • Elemental Analysis : Carbon-hydrogen-nitrogen (CHN) analysis to verify stoichiometry .

Advanced Research Questions

Q. What challenges arise in crystallizing this compound for X-ray diffraction studies, and how can they be addressed?

  • Methodological Answer :

  • Challenges : Polymorphism due to flexible thiopyran ring and weak intermolecular interactions (e.g., C–H⋯S vs. C–H⋯N) .
  • Solutions : Use slow vapor diffusion with mixed solvents (e.g., DCM/hexane) to enhance crystal growth. SHELXL refinement with TWIN/BASF commands resolves twinning issues .
  • Example : A related pyrimidine derivative required 10% DMSO co-solvent to stabilize hydrogen-bonded networks .

Q. How do structural modifications (e.g., substituent variations) impact the compound’s biological activity?

  • Methodological Answer :

  • SAR Strategy : Replace the ethyl group with bulkier alkyl chains (e.g., isopropyl) to assess steric effects on target binding. Substitute the thiopyran sulfur with oxygen (tetrahydropyran) to study electronic contributions .
  • Assays : Enzymatic inhibition (IC₅₀) against kinases (e.g., CDK2) and cellular viability (MTT assays) in cancer models. Data contradictions (e.g., high in vitro vs. low in vivo activity) are resolved by evaluating solubility (LogP via shake-flask method) and metabolic stability (microsomal incubation) .

Q. When encountering contradictory data in biological assays, what methodological approaches are recommended?

  • Methodological Answer :

  • Troubleshooting :
  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and include positive controls (e.g., staurosporine) .
  • Off-Target Effects : Use siRNA knockdown or CRISPR-Cas9 gene editing to confirm target specificity .
  • Data Reproducibility : Cross-validate results in orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Safety and Handling

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for weighing and synthesis steps due to potential dust formation .
  • Waste Disposal : Collect in sealed containers labeled “halogenated organic waste” for incineration .

Computational and Structural Analysis

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding poses in kinase ATP pockets (e.g., PDB: 1AQ1). Focus on hydrogen bonds between pyrimidine N1 and kinase hinge region .
  • MD Simulations : GROMACS for 100-ns trajectories to assess stability of the thiopyran ring in hydrophobic pockets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.